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molecular formula C6H2BrF2NO2 B170992 2-Bromo-1,3-difluoro-4-nitrobenzene CAS No. 103977-78-2

2-Bromo-1,3-difluoro-4-nitrobenzene

Cat. No. B170992
M. Wt: 237.99 g/mol
InChI Key: IQCPYFIIMNLQNU-UHFFFAOYSA-N
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Patent
US04623650

Procedure details

A mixture of 10 ml concentrated HNO3 and 10 ml concentrated H2SO4 was added dropwise with cooling to a stirred solution of 30 g 2,6-difluorobromobenzene in 50 ml of concentrated sulfuric acid. The rate of addition was controlled such that the temperature of the mixture did not rise above 55° C. After the addition was complete the reaction mixture was allowed to stir at room temperature for 2 hours. It was then poured onto ice and the resulting solid was collected by filtration, washed with water and dried, yielding a pale yellow solid, m.p. 50°-51.5° C., 84% yield (31.2 g).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:7]=1[Br:13]>S(=O)(=O)(O)O>[Br:13][C:7]1[C:6]([F:5])=[C:11]([N+:1]([O-:4])=[O:2])[CH:10]=[CH:9][C:8]=1[F:12]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)Br
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
The rate of addition
CUSTOM
Type
CUSTOM
Details
did not rise above 55° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
It was then poured onto ice
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
yielding a pale yellow solid, m.p. 50°-51.5° C., 84% yield (31.2 g)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1C(=C(C=CC1F)[N+](=O)[O-])F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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